molecular formula C₁₈H₁₇N₃O₄S B1662860 Abt-751 CAS No. 141430-65-1

Abt-751

Cat. No. B1662860
M. Wt: 371.4 g/mol
InChI Key: URCVCIZFVQDVPM-UHFFFAOYSA-N
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Patent
US07449584B2

Procedure details

A mixture of EXAMPLE 2 in pyridine (9 mL/g) at 0° C. was treated with a mixture of para-methoxybenzenesulfonyl chloride (1.05 equivalents) in THF (1.4 mL/g) at 0° C. at a rate which kept the reaction temperature below 5° C., warmed to 25° C., stirred for 15 minutes, and concentrated. The concentrate was treated with n-propanol to provide a composition having 9% pyridine in the solvent mixture and to precipitate a solid. The mixture was cooled to 0° C. and filtered. The filtrant and washed with ethyl acetate (5-7 mL/g starting material) and dried at 45° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>N1C=CC=CC=1.C1COCC1>[OH:15][C:12]1[CH:13]=[CH:14][C:9]([NH:8][C:3]2[C:2]([NH:1][S:24]([C:21]3[CH:20]=[CH:19][C:18]([O:17][CH3:16])=[CH:23][CH:22]=3)(=[O:26])=[O:25])=[CH:7][CH:6]=[CH:5][N:4]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=CC1)NC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 5° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The concentrate was treated with n-propanol
CUSTOM
Type
CUSTOM
Details
to provide a composition
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrant and washed with ethyl acetate (5-7 mL/g starting material)
CUSTOM
Type
CUSTOM
Details
dried at 45° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OC1=CC=C(C=C1)NC1=NC=CC=C1NS(=O)(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.